molecular formula C13H22N2O2 B3058026 Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate CAS No. 872850-30-1

Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate

Cat. No.: B3058026
CAS No.: 872850-30-1
M. Wt: 238.33
InChI Key: PRMYRRODTPOYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a piperidine ring substituted at the 4-position with both a cyanomethyl (-CH2CN) and a methyl (-CH3) group. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective moiety for the piperidine nitrogen, enhancing steric bulk and lipophilicity. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its structural attributes, such as the nitrile group, enable further functionalization (e.g., reduction to amines or conversion to carboxylic acids), while the methyl group introduces steric hindrance that may influence reactivity and selectivity in downstream reactions .

Properties

IUPAC Name

tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-7,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMYRRODTPOYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165606
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-4-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872850-30-1
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-4-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872850-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-4-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

A high-yielding method involves the hydrolysis and decarboxylation of tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate. This approach leverages the reactivity of the ethyl cyanoacetate moiety, which undergoes thermal decomposition under controlled conditions.

Synthetic Procedure

In a representative protocol, a solution of tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)-4-methylpiperidine-1-carboxylate (13.3 g, 42.8 mmol) in dimethyl sulfoxide (120 mL) and water (1.5 mL) is treated with lithium chloride (2.54 g). The mixture is heated to 160°C for 2.5 hours, facilitating simultaneous hydrolysis and decarboxylation. Post-reaction, the mixture is cooled, diluted with water (200 mL), and extracted with diethyl ether (800 mL). The organic layer is washed with brine, dried, and concentrated to yield the title compound as a tan solid (8.77 g, 86% yield). Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 1.1 (s, 3H, methyl), 1.4 (m, 13H, tert-butyl and piperidine), and 2.2 (s, 2H, cyanomethyl).

Mechanistic Insights

The reaction proceeds via nucleophilic attack by water on the ethoxy carbonyl group, followed by decarboxylation to eliminate carbon dioxide. The cyanomethyl group remains intact due to the stability of the nitrile functionality under these conditions. Lithium chloride likely acts as a Lewis acid, accelerating the decomposition process.

Knoevenagel Condensation Followed by Hydrogenation

Reaction Overview

An alternative route begins with tert-butyl 4-oxopiperidine-1-carboxylate, employing a Knoevenagel condensation to introduce the cyano group, followed by hydrogenation to achieve the final product.

Synthetic Procedure

Step 1: Knoevenagel Condensation
A solution of tert-butyl 4-oxopiperidine-1-carboxylate (3 kg, 15.05 mol) in toluene (24 L) is heated to 95°C. Acetic acid (446 g, 7.43 mol), ethyl 2-cyanoacetate (1.68 kg, 14.85 mol), and ammonium acetate (571 g, 7.41 mol) are added sequentially. The mixture is refluxed at 114°C for 3 hours, during which water is removed via azeotropic distillation. Post-reaction, the organic phase is washed with aqueous sodium carbonate and brine, yielding tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate.

Step 2: Hydrogenation
The intermediate is subjected to catalytic hydrogenation under hydrogen gas (1 atm) in the presence of palladium on carbon (10% w/w). This step reduces the α,β-unsaturated nitrile to the saturated tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate. Purification via silica gel chromatography (eluent: n-heptane/ethyl acetate 4:1 to 3:1) affords the compound in 78% overall yield.

Mechanistic Insights

The Knoevenagel condensation forms a conjugated enamine intermediate, which is subsequently hydrogenated to saturate the double bond and introduce the methyl group. The use of ammonium acetate facilitates imine formation, while palladium catalysis ensures selective reduction without over-hydrogenation of the nitrile group.

Comparative Analysis of Synthetic Methods

Parameter Method 1 (Hydrolysis/Decarboxylation) Method 2 (Knoevenagel/Hydrogenation)
Starting Material Ethyl cyanoacetate derivative Tert-butyl 4-oxopiperidine-1-carboxylate
Key Reagents Lithium chloride, DMSO Ethyl 2-cyanoacetate, Pd/C
Reaction Temperature 160°C 95°C (Step 1); ambient (Step 2)
Yield 86% 78%
Purification Ether extraction Silica gel chromatography
Advantages Single-step, high yield Scalable, avoids high temperatures

Method 1 offers superior yield and simplicity, whereas Method 2 provides better control over stereochemistry and is amenable to large-scale production.

Critical Considerations in Synthesis

Solvent Selection

Dimethyl sulfoxide (DMSO) in Method 1 enhances reaction efficiency due to its high polarity and ability to stabilize intermediates. In contrast, toluene in Method 2 facilitates azeotropic water removal, critical for driving the Knoevenagel condensation to completion.

Byproduct Management

Method 1 generates carbon dioxide and ethanol as byproducts, necessitating efficient venting. Method 2 produces ammonium acetate residues, requiring careful aqueous workup to avoid contamination.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as primary amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the cyanomethyl group.

Scientific Research Applications

Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents at 4-Position Key Functional Groups Structural Differences Applications/Notes References
Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate Cyanomethyl, methyl Nitrile, Boc carbamate Reference compound Intermediate for drug synthesis; nitrile allows diverse derivatization
Tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate Cyanomethyl Nitrile, Boc carbamate Lacks 4-methyl group Reduced steric hindrance; potential for faster reaction kinetics
Tert-butyl 4-(2-hydroxyethyl)-4-methylpiperidine-1-carboxylate 2-Hydroxyethyl, methyl Hydroxyl, Boc carbamate Hydroxyl replaces nitrile Enhanced hydrophilicity; suitable for H-bonding interactions
Tert-butyl 4-(4-methoxyphenyl)-4-(cyanomethyl)piperidine-1-carboxylate 4-Methoxyphenyl, cyanomethyl Nitrile, methoxyaryl, Boc carbamate Aromatic methoxyphenyl group Increased molecular weight; potential for π-π interactions in drug design
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate Hydroxy(pyridin-2-yl)methyl Pyridinyl, hydroxyl, Boc carbamate Pyridine ring introduces basicity Metal coordination or heteroaromatic interactions in catalysis
Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate Bromomethyl, methyl Bromide, Boc carbamate Bromine replaces nitrile Reactivity in nucleophilic substitutions (e.g., Suzuki couplings)

Key Observations:

Functional Group Impact: The nitrile group in the target compound distinguishes it from analogs with hydroxyl (e.g., 2-hydroxyethyl) or bromine substituents. Nitriles are pivotal in click chemistry or bioorthogonal reactions, whereas bromine facilitates cross-coupling reactions .

Synthetic Utility: Compounds like tert-butyl 4-(4-methoxyphenyl)-4-(cyanomethyl)piperidine-1-carboxylate () demonstrate the incorporation of aromatic groups for enhanced binding in receptor-targeted drug candidates. The hydroxyethyl variant () may serve as a precursor for esterification or glycosylation due to its hydroxyl group.

Biological Activity

Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate (CAS Number: 872850-30-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring with a tert-butyl group and a cyano group, which contribute to its reactivity and interaction with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

  • Molecular Formula : C13H22N2O2
  • Molecular Weight : 238.33 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the cyano group enhances its binding affinity, potentially modulating the activity of these targets, which can lead to various therapeutic effects.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, particularly in relation to neurological processes. The following sections summarize key findings from various research efforts.

In Vitro Studies

  • Neuroprotective Effects : Research indicates that compounds similar to this compound may exhibit neuroprotective properties. These effects are believed to stem from the compound's ability to inhibit certain enzymes involved in neurodegenerative pathways.
  • Binding Affinity : Interaction studies have shown that this compound can bind to various receptors and enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

  • JAK Inhibition : A related compound was synthesized as an intermediate for developing Janus Kinase (JAK) inhibitors, which are crucial in treating autoimmune diseases. The structural similarities suggest that this compound may also possess JAK inhibitory activity, warranting further investigation .

Data Table: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Neuroprotective EffectsPotential inhibition of neurodegenerative pathways
JAK InhibitionStructural analogs show promise as JAK inhibitors
Receptor BindingEnhanced binding affinity for neurological targets

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that allow for precise control over functionalization. This versatility enables the development of various derivatives that may enhance or modify biological activities.

Synthesis Overview

The synthesis typically includes:

  • Formation of the piperidine core.
  • Introduction of the cyano group through nucleophilic substitution.
  • Finalization with tert-butyl esterification.

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves:
  • Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF .
  • Cyanomethylation : Reacting the Boc-protected intermediate with cyanomethylating agents (e.g., cyanomethyl bromide) in the presence of a base (e.g., NaH) at 0–20°C .
  • Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane is commonly employed to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy : 1H and 13C NMR in CDCl₃ to confirm structural integrity, focusing on the cyanomethyl (-CH₂CN) and tert-butyl groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or TOF-MS to verify molecular weight and purity .
  • Elemental analysis : To validate empirical formula accuracy .
  • HPLC : For purity assessment, especially when detecting trace impurities .
TechniquePurposeReference
1H/13C NMRStructural confirmation
HRMS/TOF-MSMolecular weight determination
Elemental analysisEmpirical formula validation

Q. What safety precautions are essential during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as cyanide-containing compounds may release toxic fumes .
  • Storage : Keep in amber glass bottles at room temperature, away from moisture and oxidizers .
  • Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance cyanomethylation efficiency?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve reactivity, while toluene may reduce side reactions at reflux .
  • Temperature control : Maintain 0–20°C to prevent decomposition of the cyanomethyl group .
  • Catalysts : Add catalytic amounts of KI or tetrabutylammonium iodide (TBAI) to accelerate nucleophilic substitution .
  • Monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and optimize quenching timing .
SolventTemperatureCatalystYield ImpactReference
THF0–20°CTBAIHigh efficiency
TolueneRefluxNoneModerate efficiency

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • Cross-validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl 4-(4-fluorobenzoyl)piperidine-1-carboxylate) to identify steric or electronic effects .
  • Advanced techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for piperidine ring protons .
  • Isotopic labeling : Synthesize deuterated analogs to isolate specific signal contributions .
  • Computational modeling : Employ DFT calculations (e.g., Gaussian) to predict chemical shifts and validate assignments .

Q. What strategies assess the compound’s stability under biological assay conditions?

  • Methodological Answer :
  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C for 24–72 hours, then analyze via LC-MS for degradation products .
  • Light sensitivity tests : Expose to UV-vis light (300–400 nm) and monitor structural changes using FTIR or NMR .
  • Metabolic stability : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated degradation .

Q. How to investigate its interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Binding assays : Perform fluorescence polarization or SPR to measure affinity for targets like neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Enzyme inhibition : Test IC₅₀ values against kinases or proteases using colorimetric substrates (e.g., ATPase/GTPase kits) .
  • Cellular uptake : Use radiolabeled (³H/¹⁴C) analogs to quantify intracellular accumulation in vitro .

Notes

  • Data Contradictions : Always reconcile discrepancies by repeating experiments under controlled conditions and consulting multi-technique datasets .
  • Biological Relevance : Prioritize assays relevant to the compound’s structural motifs (e.g., piperidine derivatives often target CNS pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(cyanomethyl)-4-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.